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molecular formula C25H35N3O B1585128 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol CAS No. 23328-53-2

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Cat. No. B1585128
M. Wt: 393.6 g/mol
InChI Key: VQMHSKWEJGIXGA-UHFFFAOYSA-N
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Patent
US04587346

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.Cl[C:11]1[CH:27]=[CH:26][C:14]2=[N:15][N:16]([C:18]3[CH:23]=[C:22]([CH3:24])[CH:21]=[CH:20][C:19]=3[OH:25])[N:17]=[C:13]2[CH:12]=1>>[OH:25][C:19]1[C:20]([CH2:8][CH2:9][CH2:4][CH2:5][CH2:6][CH2:7][CH2:4][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5])=[CH:21][C:22]([CH3:24])=[CH:23][C:18]=1[N:16]1[N:17]=[C:13]2[CH:12]=[CH:11][CH:27]=[CH:26][C:14]2=[N:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Two
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04587346

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.Cl[C:11]1[CH:27]=[CH:26][C:14]2=[N:15][N:16]([C:18]3[CH:23]=[C:22]([CH3:24])[CH:21]=[CH:20][C:19]=3[OH:25])[N:17]=[C:13]2[CH:12]=1>>[OH:25][C:19]1[C:20]([CH2:8][CH2:9][CH2:4][CH2:5][CH2:6][CH2:7][CH2:4][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5])=[CH:21][C:22]([CH3:24])=[CH:23][C:18]=1[N:16]1[N:17]=[C:13]2[CH:12]=[CH:11][CH:27]=[CH:26][C:14]2=[N:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Two
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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